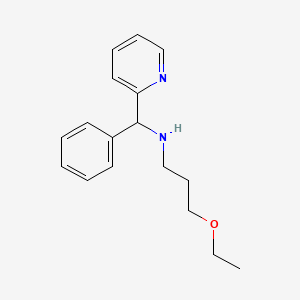

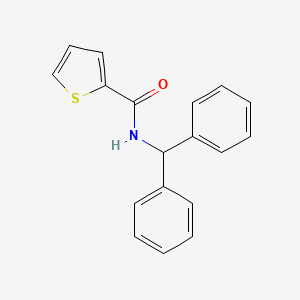

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the formation of ligands with pyridinyl and phenyl groups. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) is reported, which shows that such compounds can be synthesized with high crystallographic symmetry and exhibit supercooling behavior . Another study describes the synthesis of derivatives from tris((6-phenyl-2-pyridyl)methyl)amine with enhanced solubility in organic and aqueous solvents . These methods could potentially be adapted for the synthesis of "(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine."

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and orientations between pyridine and phenyl rings. For example, a bis-amide derivative with a pyridine ring oriented at specific dihedral angles with respect to phenyl rings is described, which could suggest how the pyridinyl and phenyl groups in "this compound" might interact .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound," but they do provide examples of how similar compounds react. For instance, the reaction of amine with dehydroacetic acid under ultrasound irradiation to synthesize pyranone derivatives indicates that amines with phenyl substituents can participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include phase behavior, fluorescent properties, and solubility. The ligand L1 and its ZnCl2 complex exhibit a phase transition and changes in fluorescent properties upon solidification . The solubility of tris((6-phenyl-2-pyridyl)methyl)amine derivatives in various solvents is enhanced through derivatization, which could be relevant for the solubility of "this compound" . The fluorescence emission of metal ion-coordinated ligands shows a red shift, which could imply similar photophysical properties for the compound .

科学的研究の応用

Fluorescence and Metal Ion Binding

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine and its derivatives have been shown to possess notable fluorescence properties and metal ion affinities. In a study, derivatives of this compound exhibited significant solubility in organic and aqueous solvents. These compounds demonstrated the ability to form complexes with metal ions like Zn(2+) and Cu(2+), which led to pronounced shifts in fluorescence emission and enhanced fluorescence, suggesting applications in sensing and imaging technologies (Liang et al., 2009).

Solar Cell Applications

Derivatives of this compound have found applications in the field of solar energy. For instance, an amine-based, alcohol-soluble fullerene derivative demonstrated four-fold electron mobility compared to its counterparts and was successfully used as an acceptor and cathode interfacial material in polymer solar cells. This suggests the potential of these compounds in improving the efficiency and fabrication process of organic solar cells (Lv et al., 2014).

Catalysis and Chemical Synthesis

Compounds related to this compound have been used in various catalytic and chemical synthesis processes. For example, a study explored the use of a heteroditopic, P–N-chelating ligand derived from this compound as a chemoselective initiator in alkene hydrocarboxylation, indicating its utility in synthetic chemistry and industrial applications (Dyer et al., 2005).

特性

IUPAC Name |

3-ethoxy-N-[phenyl(pyridin-2-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-2-20-14-8-13-19-17(15-9-4-3-5-10-15)16-11-6-7-12-18-16/h3-7,9-12,17,19H,2,8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLFMLZCRNBUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(C1=CC=CC=C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)